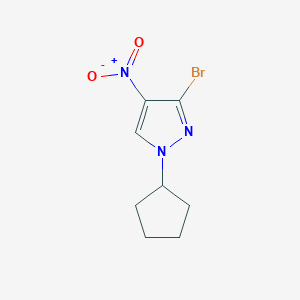
3-bromo-1-cyclopentyl-4-nitro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-1-cyclopentyl-4-nitro-1H-pyrazole: is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom at the third position, a cyclopentyl group at the first position, and a nitro group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-cyclopentyl-4-nitro-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Bromination: The bromination of the pyrazole ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the third position.
Cyclopentyl Substitution:
Nitration: The nitration of the pyrazole ring is carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the fourth position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The nitro group in 3-bromo-1-cyclopentyl-4-nitro-1H-pyrazole can undergo oxidation reactions to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may be catalyzed by bases such as potassium carbonate or sodium hydride.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
3-bromo-1-cyclopentyl-4-nitro-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory, antimicrobial, and anticancer compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
作用機序
The mechanism of action of 3-bromo-1-cyclopentyl-4-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, while the bromine and cyclopentyl groups can influence the compound’s lipophilicity and binding affinity.
類似化合物との比較
Similar Compounds
3-bromo-1-methyl-4-nitro-1H-pyrazole: Similar structure but with a methyl group instead of a cyclopentyl group.
3-chloro-1-cyclopentyl-4-nitro-1H-pyrazole: Similar structure but with a chlorine atom instead of a bromine atom.
3-bromo-1-cyclopentyl-5-nitro-1H-pyrazole: Similar structure but with the nitro group at the fifth position instead of the fourth position.
Uniqueness
3-bromo-1-cyclopentyl-4-nitro-1H-pyrazole is unique due to the specific combination of substituents on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the cyclopentyl group may enhance its lipophilicity and membrane permeability, while the bromine and nitro groups can participate in various chemical transformations.
特性
IUPAC Name |
3-bromo-1-cyclopentyl-4-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O2/c9-8-7(12(13)14)5-11(10-8)6-3-1-2-4-6/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDVAMYACCYTTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 4-[(3-chlorophenyl)methyl]-5-formyl-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B2786602.png)
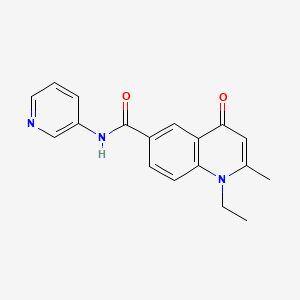
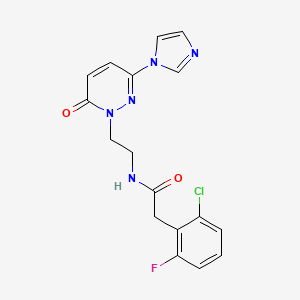
![1-(2,5-dimethoxybenzenesulfonyl)-4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2786606.png)
![4-[(5-Chloroquinolin-8-yl)methoxy]benzaldehyde](/img/structure/B2786608.png)
![3-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-propionic acid dihydrochloride](/img/new.no-structure.jpg)
![2,6-dichloro-N-{[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2786614.png)
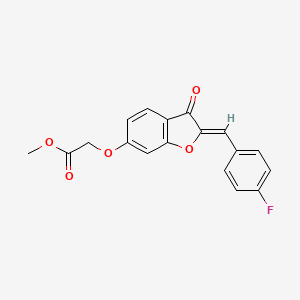
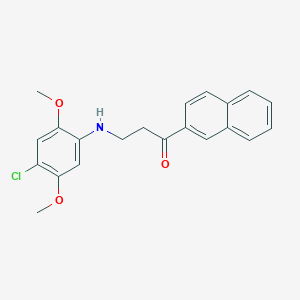
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2786618.png)
![N-(cyanomethyl)-N-methyl-2-[(4-methylcyclohexyl)sulfamoyl]acetamide](/img/structure/B2786619.png)
![4-[1-(Furan-2-yl)propan-2-yl]morpholine](/img/structure/B2786620.png)
![N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-ethylbutanamide](/img/structure/B2786622.png)
![2-(benzo[d]thiazol-2-ylthio)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide](/img/structure/B2786624.png)
